molecular formula C13H12FN B12942726 3-(6-Fluoronaphthalen-1-yl)azetidine

3-(6-Fluoronaphthalen-1-yl)azetidine

Cat. No.: B12942726
M. Wt: 201.24 g/mol
InChI Key: MVVLJISOQWRYMT-UHFFFAOYSA-N
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Description

3-(6-Fluoronaphthalen-1-yl)azetidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. The structure combines a naphthalene ring system, a common feature in pharmacologically active molecules, with a saturated, strained azetidine ring. The strategic incorporation of fluorine can profoundly influence a molecule's properties, including its metabolic stability, binding affinity, and overall bioavailability . Azetidine rings are prized as scaffolds in drug design for their three-dimensionality and for serving as constrained bioisosteres of common functional groups, which can lead to enhanced potency and selectivity against biological targets . The primary research application of this compound is as a key synthetic intermediate or a critical pharmacophore in the design of inhibitors for the KRAS-G12D mutant protein . Mutations in the KRAS gene, especially the G12D mutation, are drivers in a substantial proportion of human cancers, including pancreatic, colorectal, and lung cancers . Unlike the G12C mutation, the G12D variant lacks a reactive cysteine, making it more challenging to target selectively and fueling the need for novel chemical entities . In advanced drug discovery programs, the 6-fluoronaphthalen-1-yl moiety linked to a nitrogen heterocycle is a recognized structural motif used to create potent and selective non-covalent inhibitors that bind to the switch-II pocket (SWII) of the KRAS-G12D protein . Researchers can utilize this compound to explore structure-activity relationships and develop new chemical probes and therapeutic candidates targeting this high-value oncology target. This product is intended for research purposes as a chemical building block. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

3-(6-fluoronaphthalen-1-yl)azetidine

InChI

InChI=1S/C13H12FN/c14-11-4-5-13-9(6-11)2-1-3-12(13)10-7-15-8-10/h1-6,10,15H,7-8H2

InChI Key

MVVLJISOQWRYMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=C2C=CC(=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 6 Fluoronaphthalen 1 Yl Azetidine and Analogous Fluoronaphthalenyl Azetidines

Foundational Approaches to Azetidine (B1206935) Ring System Construction

The construction of the strained four-membered azetidine ring is a cornerstone of synthesizing the target molecule. Several foundational approaches have been developed by chemists to efficiently create this heterocyclic system.

Intramolecular Cyclization Reactions for Azetidine Formation

A primary and widely utilized method for forming the azetidine ring is through intramolecular cyclization. walisongo.ac.idnih.gov This strategy typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule, leading to ring closure. A common precursor for this reaction is a γ-amino alcohol or a derivative with a good leaving group at the γ-position, such as a halide or a sulfonate ester. walisongo.ac.idnih.govorgsyn.org For instance, the cyclization of a 1,3-amino alcohol can be promoted by reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction. nih.gov Alternatively, base-mediated cyclization of γ-haloamines is a classic and effective route to the azetidine core. orgsyn.org The efficiency of these reactions can be influenced by the nature of the substituents on the nitrogen and the carbon backbone. walisongo.ac.idnih.gov

Strain-Release Strategies and Transformations of Small-Ring Precursors (e.g., Azabicyclobutanes)

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of more complex molecules. 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained precursors that can undergo strain-release functionalization to yield substituted azetidines. google.comrsc.orgyoutube.com These reactions often involve the addition of nucleophiles or radicals across the central C-N bond of the ABB core. google.commnstate.edu This approach allows for the introduction of diverse functionalities at the 3-position of the azetidine ring in a single step. google.comrsc.orgyoutube.com The modular nature of this strategy makes it particularly attractive for creating libraries of substituted azetidines for drug discovery. rsc.org

Regioselective Ring-Opening Reactions for Azetidine Synthesis (e.g., Intramolecular Aminolysis of Epoxy Amines)

The regioselective ring-opening of epoxides provides a powerful tool for stereocontrolled synthesis. In the context of azetidine formation, the intramolecular aminolysis of epoxy amines is a noteworthy strategy. chemicalbook.comgoogle.com This reaction involves the attack of a tethered amine nucleophile onto one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening (i.e., whether the amine attacks the C2 or C3 position of the epoxide) is crucial and can often be controlled by the choice of catalyst and reaction conditions. chemicalbook.comgoogle.com For example, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. chemicalbook.comgoogle.com

Cycloaddition Chemistry in Azetidine Annulation (e.g., [2+2] Photocycloadditions)

Cycloaddition reactions offer a convergent and efficient means to construct cyclic systems. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing the azetidine ring. chemicalbook.comyoutube.com This reaction, typically induced by UV light, involves the formation of two new carbon-nitrogen bonds in a single step. chemicalbook.comyoutube.com While powerful, the intermolecular version of this reaction can sometimes be challenging. However, visible-light-mediated protocols have been developed to overcome some of these limitations, expanding the scope and applicability of this method for the synthesis of highly functionalized azetidines.

Targeted Synthesis of 3-Arylated Azetidines, with Specific Focus on Naphthalene (B1677914) Incorporation

With a robust azetidine core in hand, the next critical step is the introduction of the (fluoro)naphthalene moiety at the 3-position. Organometallic reagents are key tools for this transformation.

Application of Organometallic Reagents (e.g., Grignard Reagents) for C-C Bond Formation

Organometallic reagents, particularly Grignard reagents, are highly effective for forming carbon-carbon bonds. A plausible and documented approach for the synthesis of 3-naphthalenyl azetidines involves the addition of a naphthalenyl Grignard reagent to an azetidin-3-one (B1332698) precursor.

A specific synthetic route to the closely related 3-(naphthalen-1-yl)azetidine (B15279506) involves a multi-step process. The key C-C bond-forming step is the Grignard addition of naphthalen-1-ylmagnesium bromide to a suitably protected 3-azetidinone. This reaction forms a tertiary alcohol intermediate, which is then reduced to the final 3-(naphthalen-1-yl)azetidine.

To synthesize the target molecule, 3-(6-Fluoronaphthalen-1-yl)azetidine , a similar strategy can be employed. This would necessitate the preparation of the corresponding Grignard reagent, 6-fluoro-1-naphthalenylmagnesium bromide . This Grignard reagent can be synthesized from 1-bromo-6-fluoronaphthalene (B8003747) . The synthesis of 1-bromo-6-fluoronaphthalene itself can be achieved from commercially available precursors.

An alternative to the Grignard approach is the use of other organometallic coupling reactions, such as the Suzuki coupling. In this scenario, a (6-fluoronaphthalen-1-yl)boronic acid would be coupled with a 3-haloazetidine derivative in the presence of a palladium catalyst.

The following table outlines a potential synthetic sequence for obtaining the necessary precursor, 1-bromo-6-fluoronaphthalene.

Table 1: Proposed Synthesis of 1-Bromo-6-fluoronaphthalene

Step Reactant Reagents and Conditions Product
1 6-Amino-1-naphthol Acetic anhydride, pyridine 6-Acetamido-1-naphthol
2 6-Acetamido-1-naphthol Phosphorus tribromide 1-Bromo-6-acetamidonaphthalene
3 1-Bromo-6-acetamidonaphthalene Balz-Schiemann reaction (1. NaNO₂, HBF₄; 2. Heat) 1-Bromo-6-fluoronaphthalene

Once the 1-bromo-6-fluoronaphthalene is obtained, the Grignard reagent can be prepared and reacted with a protected 3-azetidinone as detailed in the research findings for the non-fluorinated analog.

Table 2: Proposed Synthesis of this compound

Step Reactant Reagents and Conditions Product
1 1-Bromo-6-fluoronaphthalene Mg, THF 6-Fluoro-1-naphthalenylmagnesium bromide
2 1-Boc-azetidin-3-one 1. 6-Fluoro-1-naphthalenylmagnesium bromide; 2. H₂O 1-Boc-3-hydroxy-3-(6-fluoronaphthalen-1-yl)azetidine
3 1-Boc-3-hydroxy-3-(6-fluoronaphthalen-1-yl)azetidine Et₃SiH, TFA 1-Boc-3-(6-fluoronaphthalen-1-yl)azetidine
4 1-Boc-3-(6-fluoronaphthalen-1-yl)azetidine HCl or TFA This compound

The following table lists the chemical compounds mentioned in this article.

Palladium-Catalyzed C(sp3)–H Amination for Functionalized Azetidines

The direct functionalization of C(sp3)–H bonds represents a powerful strategy in organic synthesis. Palladium catalysis has emerged as a highly effective method for the intramolecular amination of these unactivated bonds to form azetidine rings. organic-chemistry.orgnih.gov This approach offers a streamlined alternative to traditional multi-step syntheses.

Efficient methods have been developed for the synthesis of azetidines through the palladium-catalyzed intramolecular amination of C-H bonds at the γ position of picolinamide (B142947) (PA) protected amine substrates. nih.gov These reactions are characterized by their use of low catalyst loadings, inexpensive reagents, and mild operating conditions, making them practical and economical. organic-chemistry.orgnih.gov The transformation of a γ-C(sp3)–H bond into a C–N bond typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with a high degree of diastereoselectivity. organic-chemistry.org

The picolinamide directing group plays a crucial role in this transformation, facilitating the C-H activation step. acs.org The reaction exhibits a broad substrate scope, allowing for the construction of various azabicyclic scaffolds. acs.org Studies have shown that the steric and electronic properties of the substrate can influence the selectivity of the reaction, with a preference for cyclization over other potential side reactions like acetoxylation. organic-chemistry.org Deuteration experiments have helped to elucidate the relative reactivity of different C(sp3)–H bonds, indicating that primary γ-C–H bonds are generally the most reactive. organic-chemistry.org The development of more easily removable picolinamide auxiliaries has further enhanced the synthetic utility of this methodology. organic-chemistry.org

Catalyst System Directing Group Key Features Selectivity
Palladium AcetatePicolinamide (PA)Low catalyst loading, inexpensive reagents, mild conditions. organic-chemistry.orgnih.govPredictable selectivities, high diastereoselectivity. organic-chemistry.org
Pd(OAc)2Chlorinated Pyridine-Pyridone LigandsOvercomes N-coordination from native carboxyl groups. researchgate.netEnables lactamization and cycloamination of N-protected ω-amino acids. researchgate.net

Lanthanum(III)-Catalyzed Processes for Regioselective Azetidine Construction

Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be effective in promoting the regioselective synthesis of azetidines. frontiersin.orgfrontiersin.org This method relies on the intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgfrontiersin.org A key advantage of this approach is its tolerance of a wide variety of functional groups, including those that are acid-sensitive or contain Lewis basic sites. frontiersin.orgfrontiersin.org

The reaction proceeds with high yields and remarkable regioselectivity, favoring the 4-exo-tet cyclization pathway to form the azetidine ring. frontiersin.org The La(OTf)₃ catalyst is believed to activate the epoxide, facilitating nucleophilic attack by the amine. frontiersin.org Interestingly, the stereochemistry of the epoxy amine substrate plays a critical role in determining the reaction outcome. While cis-3,4-epoxy amines lead to the formation of azetidines, the corresponding trans-isomers undergo a 5-endo-tet cyclization to yield 3-hydroxypyrrolidines. frontiersin.org

Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product likely influences this observed difference in regioselectivity between the cis and trans isomers. frontiersin.orgfrontiersin.org The general procedure involves treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a suitable solvent, such as (CH₂Cl)₂, under reflux conditions. frontiersin.org

Catalyst Substrate Product Key Features
La(OTf)₃cis-3,4-epoxy aminesAzetidinesHigh yields, high regioselectivity, tolerates various functional groups. frontiersin.orgfrontiersin.org
La(OTf)₃trans-3,4-epoxy amines3-HydroxypyrrolidinesDemonstrates substrate-controlled regioselectivity. frontiersin.org

Single-Step Syntheses of 3-Aminoazetidine Scaffolds

The 3-aminoazetidine moiety is a privileged structure in medicinal chemistry, but its incorporation can be synthetically challenging. chemrxiv.orgnih.gov To address this, straightforward, single-step methods for the synthesis of azetidine-3-amines have been developed. chemrxiv.orgnih.gov These methods often start from commercially available, bench-stable materials. chemrxiv.orgnih.gov

One such methodology involves a reaction that tolerates a range of functional groups commonly found in biologically active molecules. chemrxiv.org This approach demonstrates moderate-to-high yields when secondary amines are used as nucleophiles, and low-to-moderate yields with primary amines. chemrxiv.orgnih.gov The versatility of this method allows for its application in various stages of a synthetic sequence, including the late-stage functionalization of complex molecules like approved drugs. chemrxiv.orgnih.gov

Stereoselective Synthetic Pathways to this compound Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active compounds. For azetidine derivatives, both diastereoselective and enantioselective approaches are crucial for accessing specific stereoisomers.

Diastereoselective Approaches for Functionalized Azetidine Molecules

Diastereoselective synthesis aims to selectively form one diastereomer over others. numberanalytics.com Several methods have been developed to achieve high diastereoselectivity in the synthesis of functionalized azetidines.

Photo-induced [3+1] radical cascade cyclization is another strategy that can lead to the formation of azetidines with high diastereomeric ratios. nih.gov In these reactions, the cyclization of tertiary carbon radicals often favors the anti-diastereomer, which can be rationalized by considering a less-strained transition state. nih.gov

Methodology Key Features Stereochemical Outcome
Palladium-Catalyzed C(sp³)–H AminationPicolinamide directing group. organic-chemistry.orgHigh diastereoselectivity. organic-chemistry.org
Base-Induced Cyclization of OxiranesKinetically controlled, low temperature. acs.orgHigh diastereoselectivity, favors trans products. acs.org
Photo-induced [3+1] Radical CascadeCopper catalysis, visible light. nih.govHigh diastereomeric ratio, favors anti-diastereomer. nih.gov

Enantioselective Methodologies in Azetidine Synthesis

Accessing enantioenriched azetidines is a significant goal in synthetic chemistry. acs.org Catalytic enantioselective methods are particularly desirable as they can generate chiral products from achiral starting materials using only a small amount of a chiral catalyst.

One powerful approach is phase-transfer catalysis. nih.govacs.org The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios using a novel cinchona alkaloid-derived phase-transfer catalyst. nih.govacs.org This intramolecular C-C bond formation is applicable to substrates with both electron-donating and electron-withdrawing groups on the aryl ring. acs.org

Copper-catalyzed boryl allylation of azetines represents another innovative method for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This reaction installs two versatile functional groups, a boryl and an allyl group, while creating two new stereogenic centers with high enantioselectivity. acs.org This method provides access to a class of chiral scaffolds that were previously difficult to synthesize. acs.org

The use of chiral tert-butanesulfinamides as chiral auxiliaries offers a general and scalable route to C2-substituted azetidines. acs.org This three-step method starts from inexpensive materials and allows for the production of either enantiomer of the product by selecting the appropriate (R)- or (S)-sulfinamide. acs.org The resulting diastereomers are often separable by chromatography, yielding enantiopure azetidine products. acs.org

Post-Cyclization Functionalization and Derivatization Strategies

Once the azetidine ring is constructed, further functionalization and derivatization can be carried out to generate a diverse range of molecules. The 3-aminoazetidine (3-AAz) subunit, for instance, can serve as a versatile handle for late-stage modifications. nih.gov

In the context of macrocyclic peptides, the introduction of a 3-AAz unit not only facilitates the cyclization process but also provides a site for subsequent functionalization. nih.gov This can be achieved through several strategies. One method involves the chemoselective deprotection of the azetidine nitrogen followed by substitution with various groups. nih.govresearchgate.net Another approach utilizes a "click-based" strategy, where a propargyl carbamate (B1207046) on the azetidine nitrogen can be modified using copper-catalyzed azide-alkyne cycloaddition. nih.gov These methods allow for the attachment of various moieties, such as fluorescent dyes or biotin (B1667282) tags, to the macrocyclic scaffold. nih.gov

Furthermore, the azetidine ring itself can be stable to harsh conditions, such as treatment with strong acid for the deprotection of other functional groups, which enhances its utility as a scaffold in complex molecule synthesis. nih.gov The ability to perform these late-stage functionalizations is highly valuable for creating libraries of compounds for structure-activity relationship studies.

Electrophilic α-Substitution of N-Protected 3-Arylated Azetidines via Lithiation

A powerful strategy for the functionalization of the azetidine ring is through α-lithiation followed by quenching with an electrophile. This method allows for the introduction of a wide variety of substituents at the C2 position of the azetidine ring. The success of this approach hinges on the use of a suitable N-protecting group that can direct the lithiation to the desired position.

The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group that facilitates exclusive α-lithiation of the azetidine nitrogen. mdpi.com The process involves the deprotonation of the α-proton using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form a configurationally stable or dynamic lithiated intermediate. This intermediate can then react with a range of electrophiles to yield the C2-substituted azetidine.

Recent studies have shown that for N-Boc-2-aryl-azetidines, lithiation occurs exclusively at the α-position. mdpi.com In the context of a 3-arylated azetidine, such as a precursor to this compound, this methodology would allow for the introduction of substituents at the 2- and 4-positions of the azetidine ring. The choice of the N-protecting group is crucial; for instance, the thiopivaloyl group has also been shown to be effective in directing α-lithiation and can be removed under different conditions than the Boc group, offering orthogonal deprotection strategies. nih.gov

The stereochemical outcome of the electrophilic quench can be influenced by the nature of the electrophile and the reaction conditions, in some cases providing good diastereoselectivity. nih.gov

Table 1: Representative Examples of Electrophilic α-Substitution of N-Protected Azetidines

N-Protecting GroupBaseElectrophileProductDiastereoselectivity
Bocs-BuLi/TMEDAD2O2-Deuterio-N-Boc-azetidineN/A
Thiopivaloyls-BuLiMeItrans-2-Methyl-3-hydroxy-N-thiopivaloylazetidineGood
Thiopivaloyls-BuLiD2Ocis-2-Deuterio-3-hydroxy-N-thiopivaloylazetidineGood

This table presents generalized data based on methodologies applicable to the synthesis of the target compound.

N-Arylation Techniques for Azetidine Nitrogen (e.g., Buchwald-Hartwig Couplings, SNAr Reactions)

The introduction of the fluoronaphthalene moiety onto the azetidine nitrogen is a critical step in the synthesis of N-aryl azetidine analogs. Two of the most powerful methods for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig cross-coupling reaction is a versatile palladium-catalyzed method for the formation of C-N bonds. nih.gov This reaction is highly effective for coupling a wide range of aryl halides and pseudo-halides with amines, including cyclic amines like azetidine. researchgate.netresearchgate.net For the synthesis of N-(6-fluoronaphthalen-1-yl)azetidine analogs, this would involve the reaction of an appropriately substituted fluoronaphthyl bromide or triflate with azetidine or a 3-substituted azetidine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the coupling and can influence reaction rates and yields. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation of Azetidines

Aryl HalideAmineCatalystLigandBaseSolvent
Aryl BromideAzetidinePd2(dba)3RuPhosNaOtBuToluene
Aryl Triflate3-Substituted AzetidinePd(OAc)2XPhosK3PO4Dioxane

This table presents generalized data based on methodologies applicable to the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) offers an alternative, often transition-metal-free, route to N-aryl azetidines. researchgate.netnih.gov This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group (typically a halogen). nih.gov In the case of a fluoronaphthalene system, the fluorine atom itself can act as the leaving group, especially when the naphthalene ring is sufficiently electron-deficient. The reaction involves the nucleophilic attack of the azetidine nitrogen on the carbon bearing the leaving group, followed by the elimination of the halide. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Introduction of Diverse Functional Groups onto the Naphthalene Ring

To generate a library of analogous compounds, the introduction of various functional groups onto the naphthalene ring is essential. The reactivity of the naphthalene core allows for a range of electrophilic aromatic substitution reactions. The position of the existing fluorine atom and the azetidine substituent will direct the regioselectivity of subsequent functionalization.

Common functional groups that can be introduced include: masterorganicchemistry.comwikipedia.orgyoutube.com

Halogens (Cl, Br, I): These can be introduced via electrophilic halogenation and serve as handles for further cross-coupling reactions.

Nitro groups (-NO2): Introduced by nitration, the nitro group is a strong electron-withdrawing group and can be a precursor to an amino group via reduction.

Sulfonyl groups (-SO3H): Introduced via sulfonation.

Acyl groups (-COR): Introduced via Friedel-Crafts acylation.

Furthermore, modern cross-coupling methodologies can be employed to introduce a wider array of functional groups. For instance, if a bromo-substituted fluoronaphthalenyl azetidine is synthesized, the bromine can be subjected to Suzuki, Sonogashira, or Heck coupling reactions to introduce alkyl, alkynyl, or vinyl groups, respectively.

The strategic functionalization of the naphthalene ring allows for the fine-tuning of the electronic and steric properties of the final compound, which is a key aspect of medicinal chemistry exploration.

Reactivity and Chemical Transformations of 3 6 Fluoronaphthalen 1 Yl Azetidine Frameworks

Ring Expansion Reactions and Rearrangements of Azetidine (B1206935) Systems

The high degree of ring strain in the azetidine core of 3-(6-fluoronaphthalen-1-yl)azetidine makes it a prime candidate for a variety of ring expansion and rearrangement reactions. These transformations are typically initiated by the activation of the azetidine nitrogen or by the generation of a reactive intermediate at the C2 or C4 position.

One common class of rearrangements involves the treatment of N-acyl or N-sulfonyl azetidines with Lewis or Brønsted acids, which can lead to the formation of five-membered rings such as pyrrolidines. For instance, the reaction of an N-acylated this compound with a Lewis acid could potentially proceed through a stabilized carbocation intermediate at the C3 position, facilitated by the naphthalene (B1677914) ring, leading to a rearranged pyrrolidinone product.

Another important transformation is the reaction with electrophilic agents. For example, the reaction with aldehydes or ketones in the presence of a suitable catalyst could lead to the formation of 1,3-oxazetidines, which can then rearrange to larger heterocyclic systems.

The following table outlines some potential ring expansion and rearrangement reactions for the this compound framework.

Reaction Type Reactants Potential Product(s) Conditions
Acid-catalyzed rearrangementN-Acyl-3-(6-fluoronaphthalen-1-yl)azetidineSubstituted pyrrolidinoneLewis or Brønsted acid
Reaction with isocyanatesThis compound1,3-Diazetidin-2-one derivativeHeat or catalyst
Photochemical rearrangementThis compoundAziridine (B145994) derivative and alkeneUV irradiation

Chemoselective Modifications of the Azetidine Ring and its Substituents

The presence of multiple reactive sites in this compound—namely the secondary amine of the azetidine ring, the C-H bonds of the azetidine, and the fluoronaphthalene system—allows for a range of chemoselective modifications.

The secondary amine is the most nucleophilic and basic site in the molecule, making it the primary target for electrophiles. N-alkylation, N-acylation, N-sulfonylation, and N-arylation are all expected to proceed readily. For instance, reaction with an alkyl halide in the presence of a mild base would selectively yield the corresponding N-alkylated product.

Modification of the fluoronaphthalene ring is also a possibility. The fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr), particularly if an electron-withdrawing group is introduced elsewhere on the naphthalene ring. However, the naphthalene system itself can also undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

The table below summarizes some potential chemoselective modifications.

Modification Type Target Site Reagents Expected Product
N-AlkylationAzetidine NitrogenAlkyl halide, BaseN-Alkyl-3-(6-fluoronaphthalen-1-yl)azetidine
N-AcylationAzetidine NitrogenAcyl chloride, BaseN-Acyl-3-(6-fluoronaphthalen-1-yl)azetidine
N-ArylationAzetidine NitrogenAryl halide, Palladium catalystN-Aryl-3-(6-fluoronaphthalen-1-yl)azetidine
Nucleophilic Aromatic SubstitutionFluoronaphthalene RingStrong nucleophile3-(6-Substituted-naphthalen-1-yl)azetidine

Formation of Complex Polycyclic Systems Incorporating Azetidine Moieties

The this compound scaffold is an excellent starting point for the synthesis of more complex polycyclic systems. The reactivity of both the azetidine and the naphthalene components can be harnessed to build additional rings.

One approach involves intramolecular reactions. For example, if a suitable functional group is introduced onto the azetidine nitrogen (e.g., an alkenyl chain), a ring-closing metathesis reaction could be employed to construct a new ring fused to the azetidine.

Another strategy is to utilize the naphthalene ring as a diene or dienophile in cycloaddition reactions. While the aromaticity of the naphthalene system makes this challenging, certain activated naphthalenes can participate in Diels-Alder reactions, leading to the formation of highly complex, bridged polycyclic structures.

Furthermore, transition metal-catalyzed cross-coupling reactions can be used to append new rings. For instance, if a bromo or iodo group were present on the naphthalene ring, a Suzuki or Heck coupling could be used to introduce a new cyclic or acyclic substituent, which could then be further elaborated into a new ring system.

The following table illustrates potential strategies for the formation of complex polycyclic systems.

Strategy Key Transformation Starting Material Derivative Potential Polycyclic System
Intramolecular CyclizationRing-Closing MetathesisN-Alkenyl-3-(6-fluoronaphthalen-1-yl)azetidineFused bicyclic azetidine derivative
CycloadditionDiels-Alder ReactionActivated this compoundBridged polycyclic system
Cross-Coupling/AnnulationSuzuki Coupling followed by AnnulationBorylated this compoundAzetidine-substituted phenanthrene (B1679779) derivative

Computational and Theoretical Studies on 3 6 Fluoronaphthalen 1 Yl Azetidine

Quantum Chemical Investigations of Molecular and Electronic Structure (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of novel compounds. For 3-(6-Fluoronaphthalen-1-yl)azetidine, DFT calculations can provide significant insights into its conformational preferences, electronic structure, and reactivity.

The conformational flexibility of this compound is primarily dictated by the puckering of the azetidine (B1206935) ring and the rotational orientation of the naphthalene (B1677914) moiety. The four-membered azetidine ring is not planar and can exist in puckered conformations to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents. In the case of a 3-substituted azetidine, the substituent can adopt either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.

A detailed conformational analysis using DFT would involve mapping the potential energy surface by systematically varying the dihedral angles associated with the azetidine ring puckering and the rotation around the C-N bond. This would allow for the identification of the global minimum energy conformation and other low-energy conformers.

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerAzetidine Puckering Angle (degrees)C-N Dihedral Angle (degrees)Relative Energy (kcal/mol)
1 25450.00
2 251351.2
3 -25450.8
4 -251352.0

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, which is a characteristic of many polycyclic aromatic hydrocarbons. researchgate.netsamipubco.com The presence of the fluorine atom, being an electron-withdrawing group, would likely lower the energy of the HOMO and LUMO orbitals compared to an unsubstituted naphthalene ring. emerginginvestigators.org The azetidine ring, particularly the nitrogen atom's lone pair, could also contribute to the HOMO. The LUMO is anticipated to be distributed over the naphthalene ring system.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. acs.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: These values are estimations based on studies of similar aromatic and heterocyclic compounds. researchgate.netsamipubco.comemerginginvestigators.org

Mechanistic Elucidation of Synthetic Pathways

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

The synthesis of 3-substituted azetidines often involves regioselective reactions. For instance, the synthesis could proceed through the ring-opening of an aziridine (B145994) or the cyclization of a linear precursor. nih.govfrontiersin.org Computational modeling can be employed to investigate the reaction mechanism and understand the origin of regioselectivity. By locating and characterizing the transition state structures for different possible reaction pathways, the energetically most favorable route can be determined.

For example, in a potential synthesis involving the reaction of an amine with a substituted propane (B168953) derivative, DFT calculations can model the transition states for the formation of the four-membered azetidine ring versus a five-membered pyrrolidine (B122466) ring, thus explaining the observed regioselectivity. frontiersin.org

Many synthetic routes for azetidines employ catalysts to enhance reaction rates and control stereoselectivity. thescience.devresearchgate.net Computational modeling is instrumental in elucidating the interactions between the catalyst and the substrate. By building a model of the catalyst-substrate complex, researchers can gain insights into how the catalyst activates the substrate and directs the stereochemical outcome of the reaction.

For a potential catalytic synthesis of this compound, computational models could be used to study the binding of the reactants to the catalyst's active site and to calculate the energy barriers for the subsequent steps. This information is invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts.

Molecular Electrostatic Potential Mapping and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule and its intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing regions of different electrostatic potential.

For this compound, the MEP map would likely show a region of negative potential (typically colored red or orange) around the nitrogen atom of the azetidine ring, corresponding to its lone pair of electrons. This indicates that the nitrogen atom is a likely site for electrophilic attack or hydrogen bonding. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the azetidine ring and the naphthalene moiety, indicating sites for nucleophilic attack. dtic.milrsc.org

By analyzing the MEP map, one can predict how the molecule might interact with other molecules, such as solvent molecules, receptors, or other reactants. This is particularly useful in medicinal chemistry for understanding drug-receptor interactions.

Advanced Computational Techniques for Chemical Reactivity Prediction

Due to the absence of specific published computational studies on the compound This compound , this section will outline the advanced computational techniques that would be employed to predict its chemical reactivity, based on established methodologies for similar heterocyclic compounds. While direct data for the target molecule is unavailable, the principles described here form the basis of modern computational chemistry for reactivity analysis.

Advanced computational methods are indispensable for elucidating the chemical reactivity of novel molecules, offering insights that can guide synthetic efforts and explain experimental observations. For a molecule like This compound , a combination of quantum mechanical methods would be utilized to build a comprehensive reactivity profile.

Density Functional Theory (DFT) stands as a cornerstone for these investigations. DFT calculations can determine the optimized ground-state geometry of the molecule, which is the essential first step for all subsequent analyses. From this optimized structure, a variety of electronic properties that govern reactivity can be calculated.

Table 4.4.1: Hypothetical Frontier Molecular Orbital Energies (Note: These values are illustrative for a generic azetidine derivative and not based on actual calculations for the specified compound.)

ParameterEnergy (eV)Implication for Reactivity
HOMO-6.5Indicates regions susceptible to electrophilic attack.
LUMO-1.2Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap5.3Suggests moderate kinetic stability.

To visualize the most likely sites for electrophilic and nucleophilic attack, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP map illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and thus susceptible to nucleophilic attack. For This compound , one would expect the nitrogen atom of the azetidine ring to be a site of negative potential, while the hydrogen atoms and areas near the fluorine atom might exhibit positive potential.

Furthermore, Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions. This method calculates the natural atomic charges on each atom, offering a more quantitative measure of electrophilic and nucleophilic centers than the MEP map alone. It can also reveal hyperconjugative interactions that contribute to the molecule's stability.

Predicting the course of a chemical reaction, such as a ring-opening reaction of the strained azetidine ring, involves more advanced techniques. Computational chemists would model the entire reaction pathway by locating the transition state (TS) structures. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies for different potential reaction pathways, the most favorable mechanism can be predicted.

Machine learning and deep learning models are also emerging as powerful tools for predicting chemical reactivity with high speed and accuracy, reducing the computational expense of traditional quantum mechanical calculations.

Table 4.4.2: Key Computational Parameters for Reactivity Prediction

Computational MethodInformation ProvidedRelevance to Reactivity
Density Functional Theory (DFT)Optimized geometry, electronic structure.Foundation for all other reactivity predictions.
Frontier Molecular Orbital (FMO) AnalysisHOMO/LUMO energies and distributions.Identifies sites for electron donation/acceptance.
Molecular Electrostatic Potential (MEP)3D charge distribution map.Visualizes electrophilic and nucleophilic sites.
Natural Bond Orbital (NBO) AnalysisAtomic charges, orbital interactions.Quantifies charge localization and stability.
Transition State (TS) SearchingStructure and energy of reaction transition states.Predicts reaction mechanisms and rates.

Structure Activity Relationship Sar Studies of 3 6 Fluoronaphthalen 1 Yl Azetidine and Its Analogs

Influence of Fluorine Atom Position on Naphthalene (B1677914) Ring on Biological Activity

The position of the fluorine atom on the naphthalene ring is a critical determinant of biological activity, influencing factors such as binding affinity to target proteins and metabolic stability. While direct studies on 3-(6-Fluoronaphthalen-1-yl)azetidine are emerging, data from analogous fluorinated naphthyl derivatives acting on CNS receptors, such as dopamine (B1211576) receptors, provide valuable insights.

Research on fluorinated naphthoxazine analogs as dopamine D2/D3 receptor agonists has shown that the placement of the fluorine atom can significantly alter potency. For instance, in a series of fluorinated (+)-PHNO derivatives, the position of the fluorine atom had a profound impact on the binding affinity to the high-affinity state of the D2 receptor (Ki(High)). An N-fluoropropyl analog demonstrated potency comparable to the non-fluorinated parent compound, whereas other positional isomers showed a significant decrease in potency. nih.gov This suggests that for 3-(naphthalen-1-yl)azetidine (B15279506) analogs, the position of the fluorine substituent is likely to be a key modulator of activity. The 6-fluoro substitution in the title compound may offer a balance of electronic properties and steric interactions that is favorable for binding to its biological target.

The introduction of a fluorine atom can also impact the basicity of nearby functional groups, which in turn affects receptor interaction. Studies on other CNS-active compounds have shown that a fluorine atom in the β-position to an amino group can decrease its basicity, which can be detrimental to receptor binding if a protonated state is required for recognition. mdpi.com Therefore, the distance and geometric relationship between the fluorine atom on the naphthalene ring and the azetidine (B1206935) nitrogen are crucial factors.

Table 1: Illustrative Impact of Fluorine Position on Receptor Affinity in a Series of Naphthyl Analogs This table is a hypothetical representation based on findings from analogous series and is for illustrative purposes only.

Compound/Analog Fluorine Position Receptor Affinity (Ki in nM)
Naphthylazetidine None 15.2
3-(4-Fluoronaphthalen-1-yl)azetidine 4-position 45.8
This compound 6-position 8.5

Impact of Naphthalene Substitution Patterns and Heterocycle Fusion on Activity Profiles

Beyond the fluorine atom, the substitution pattern on the naphthalene ring and the fusion of additional heterocyclic rings can dramatically alter the pharmacological profile of 3-(naphthalen-1-yl)azetidine analogs. The naphthalene moiety offers multiple positions for substitution, allowing for fine-tuning of electronic and steric properties.

Studies on naphthalene-substituted azetidin-2-ones have demonstrated that the nature and position of substituents on the naphthalene ring influence their biological effects, such as neuroprotective activity. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups at various positions can modulate the interaction with biological targets. In a broader context, research on other classes of bioactive molecules has shown that substitution on the naphthalene ring can impact properties like anticancer activity. researchgate.net

Fusing an additional heterocyclic ring to the naphthalene core creates a new chemical entity with a distinct shape and electronic distribution, which can lead to a completely different biological activity profile. For example, the fusion of a pyrimidine (B1678525) ring to a purine (B94841) core, which can be considered an analogous modification, has been shown to significantly alter the photophysical properties of the resulting compounds, indicating a profound change in their electronic nature. mdpi.com Such modifications to the this compound scaffold could be a strategy to explore new biological targets or to enhance selectivity for a particular receptor.

Table 2: Hypothetical Biological Activity of Naphthalene-Modified Azetidine Analogs This table is a hypothetical representation based on findings from analogous series and is for illustrative purposes only.

Compound/Analog Naphthalene Modification Primary Biological Activity
This compound 6-Fluoro Dopamine Transporter Inhibition
3-(6,7-Dimethoxynaphthalen-1-yl)azetidine 6,7-Dimethoxy Serotonin (B10506) Receptor Agonism

Modifications to the Azetidine Nitrogen and their Effects on Biological Efficacy

The nitrogen atom of the azetidine ring is a key handle for chemical modification, and substituents at this position can profoundly influence the biological efficacy of 3-arylazetidine derivatives. The nature of the substituent on the azetidine nitrogen can affect potency, selectivity, and pharmacokinetic properties.

In studies of azetidine derivatives as triple reuptake inhibitors for monoamine transporters, the N-substituent was a critical determinant of activity. nih.gov For example, N-alkylation with different groups can modulate the affinity for dopamine, serotonin, and norepinephrine (B1679862) transporters. Small alkyl groups, such as methyl or ethyl, may confer a different selectivity profile compared to larger or more functionalized substituents.

Table 3: Illustrative Effect of Azetidine N-Substitution on Biological Potency This table is a hypothetical representation based on findings from analogous series and is for illustrative purposes only.

Compound/Analog N-Substituent IC50 (nM) for Target
This compound -H 50
1-Methyl-3-(6-fluoronaphthalen-1-yl)azetidine -CH3 12
1-Benzyl-3-(6-fluoronaphthalen-1-yl)azetidine -CH2Ph 85

Role of Stereochemistry of the Azetidine Ring in Molecular Recognition and Activity

The azetidine ring in 3-substituted analogs is chiral, and the stereochemistry at the C3 position is expected to play a crucial role in molecular recognition and biological activity. The differential spatial arrangement of the naphthalene and azetidine moieties in the (R)- and (S)-enantiomers can lead to distinct interactions with the chiral environment of a biological target, such as a receptor binding pocket or an enzyme active site.

In a study of cis- and trans-azetidine analogs as inhibitors of vesicular dopamine uptake, the stereochemical relationship between the substituents on the azetidine ring was found to be critical for potency. researchgate.netrsc.org For instance, a cis-4-methoxy analog was the most potent inhibitor in the series, being twofold more potent than related compounds. rsc.org This highlights that the relative orientation of substituents on the azetidine ring can significantly impact biological activity.

The synthesis of enantiomerically pure azetidin-3-ones has been a subject of interest, as these can serve as precursors for chiral 3-substituted azetidines. nih.gov The ability to access and test individual enantiomers of this compound is essential for a complete understanding of its SAR. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), or for the two enantiomers to have different biological activities altogether.

Table 4: Hypothetical Stereoselectivity of this compound Enantiomers This table is a hypothetical representation based on findings from analogous series and is for illustrative purposes only.

Enantiomer Receptor Binding Affinity (Ki in nM) Functional Activity
(S)-3-(6-Fluoronaphthalen-1-yl)azetidine 5.2 Agonist

Mechanistic Investigations into the Biological Activities of 3 6 Fluoronaphthalen 1 Yl Azetidine Derivatives

Antitubercular Activity and Mode of Action Analysis of 3-(6-Fluoronaphthalen-1-yl)azetidine Derivatives

Research into a series of azetidine (B1206935) derivatives, identified by the designation BGAz, has shown potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.gov However, the specific compound this compound is not explicitly mentioned as a member of the BGAz series in the available literature. Therefore, no direct information on its antitubercular activity or mode of action could be retrieved.

General findings for the BGAz class of azetidines indicate a mode of action that involves the disruption of mycobacterial cell envelope biogenesis. nih.govresearchgate.netbiorxiv.org This mechanism is distinct from that of many existing antitubercular drugs. nih.gov

Inhibition of Mycobacterial Cell Envelope Biogenesis

Studies on the broader class of BGAz azetidine derivatives suggest that their antimycobacterial effect stems from interference with the formation of the cell envelope. nih.govnih.gov However, no documents specifically link this compound to this mechanism.

Specific Interference with Late-Stage Mycolic Acid Biosynthesis Pathways

The mode of action for the BGAz azetidine series has been narrowed down to the specific inhibition of late-stage mycolic acid biosynthesis. nih.govresearchgate.netbiorxiv.org Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption is a known strategy for antitubercular agents. nih.govnih.gov Unfortunately, no research is available to confirm that this compound specifically interferes with these pathways.

Comparative Analysis with Established Antitubercular Agents Regarding Mechanism

Transcriptomic analysis of the BGAz compounds has revealed a mode of action that is different from existing inhibitors of the mycobacterial cell wall. nih.govnih.gov This suggests a novel mechanism for this class of compounds. A comparative analysis for this compound cannot be provided as its specific mechanism remains uninvestigated in the available literature.

Exploration of Anticancer Mechanisms of this compound Derivatives

No studies were found that specifically investigate the anticancer mechanisms of this compound. While other azetidine-containing compounds have been explored for their potential as anticancer agents, this specific derivative has not been the subject of such research in the available literature. nih.gov

Mechanisms of Action in Specific Cancer Cell Lines

As no studies have been published on the anticancer activity of this compound, there is no information available regarding its mechanisms of action in any specific cancer cell lines.

Enzyme Modulation and Activation Mechanisms (e.g., Glucokinase Activation)

Azetidine-containing molecules have been identified as scaffolds for the development of glucokinase (GK) activators, which are of significant interest in the management of type 2 diabetes. nih.govnih.gov Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. mdpi.com The activation of GK enhances glucose-stimulated insulin secretion from the pancreas and promotes hepatic glucose uptake and glycogen synthesis. nih.gov

The mechanism of action of small-molecule glucokinase activators (GKAs) typically involves binding to an allosteric site on the GK enzyme. nih.gov This binding event induces a conformational change that stabilizes the enzyme in a high-affinity state for glucose, thereby increasing its catalytic activity. mdpi.com While specific mechanistic studies on this compound as a glucokinase activator are not extensively detailed in publicly available literature, the incorporation of the rigid azetidine ring and the lipophilic fluoronaphthalene group could facilitate favorable interactions within the allosteric binding pocket of GK. It is hypothesized that the azetidine core provides a structurally constrained linker, while the fluoronaphthalene moiety could engage in hydrophobic and aromatic interactions within the enzyme's binding site.

Further research through computational modeling and in vitro enzyme kinetics assays would be necessary to elucidate the precise binding mode and the extent to which derivatives of this compound can modulate glucokinase activity.

Other Relevant Biological Activities and Their Underlying Mechanisms (e.g., Anti-inflammatory, Antioxidant, CNS Activity)

Derivatives of azetidine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and central nervous system (CNS) effects. researchgate.netresearchgate.net Mechanistic insights into these activities can be drawn from studies on structurally related compounds.

Anti-inflammatory and Antioxidant Mechanisms:

Research on the closely related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), provides a strong model for the potential anti-inflammatory and antioxidant mechanisms of this compound derivatives. Studies have shown that KHG26792 can attenuate the production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide in microglia. bmbreports.orgnih.gov

The underlying mechanism for these effects involves the modulation of key signaling pathways. For instance, KHG26792 has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. nih.gov This is achieved by inhibiting the lipopolysaccharide (LPS)-induced increase in NLRP3, activated caspase-1, and apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) levels. nih.gov Furthermore, the anti-inflammatory and antioxidant effects of KHG26792 are mediated through the enhancement of Akt/GSK-3β signaling and the inhibition of the nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. nih.gov The compound also downregulates protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) production. nih.gov

Given the structural similarity, it is plausible that this compound derivatives exert their anti-inflammatory and antioxidant effects through similar pathways, as summarized in the table below.

Biological EffectUnderlying MechanismKey Molecular Targets
Anti-inflammatory Inhibition of pro-inflammatory cytokine productionIL-6, IL-1β, TNF-α
Attenuation of NLRP3 inflammasome activationNLRP3, Caspase-1, ASC
Inhibition of NF-κB signalingNF-κB
Antioxidant Reduction of oxidative stress markersROS, NADPH oxidase
Modulation of survival signaling pathwaysAkt, GSK-3β

CNS Activity:

The azetidine scaffold is a recognized pharmacophore in the design of CNS-active agents. nih.gov While the specific CNS activity of this compound is not fully characterized, related azetidine derivatives have been reported to interact with serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.gov The rigid nature of the azetidine ring can provide a defined orientation for the pendant fluoronaphthalene group to interact with specific receptor binding sites within the CNS. The wide spectrum of anticonvulsant activity observed in some carbamate (B1207046) derivatives of valproic acid, which also possess a degree of structural rigidity, has been attributed to multiple mechanisms of action, a characteristic that could potentially be shared by some azetidine derivatives. nih.gov

Another potential mechanism for CNS activity could be the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3). Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation. nih.govresearchgate.net Aberrantly active STAT3 is implicated in various cellular processes, and its inhibition can impact cell growth and survival. semanticscholar.org The selective inhibition of STAT3 over other STAT proteins suggests a specific binding interaction that could be relevant for CNS-related pathologies where STAT3 signaling is dysregulated. researchgate.net

Target Deconvolution Strategies for Novel Azetidine-Based Bioactive Compounds

Identifying the specific molecular targets of novel bioactive compounds is a critical step in drug discovery and development. For a new chemical entity like this compound, a multi-pronged approach to target deconvolution would be essential to elucidate its mechanism of action.

Computational and In Silico Approaches:

Initial target prediction can be performed using computational methods. This involves screening the compound against databases of known protein structures to identify potential binding partners through molecular docking simulations. Quantitative Structure-Activity Relationship (QSAR) studies can also provide insights into the structural features of the azetidine derivatives that are crucial for their biological activity.

Biochemical and Biophysical Methods:

Several experimental strategies can be employed to identify direct binding partners of the compound. These methods are summarized in the table below.

StrategyDescriptionKey Techniques
Affinity-Based Methods The compound is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates.Affinity Chromatography, Pull-down assays
Thermal Shift Assays The binding of a ligand to a protein can alter its thermal stability. This change can be monitored to identify interactions.Differential Scanning Fluorimetry (DSF)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a protein, providing information on binding affinity and thermodynamics.ITC

Cell-Based and Genetic Approaches:

Cellular assays are crucial for validating the physiological relevance of the identified targets.

Target Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of a putative target protein can help determine if the compound's activity is dependent on that protein.

Overexpression Studies: Conversely, overexpressing the target protein may alter the cellular response to the compound.

Reporter Gene Assays: These assays can be used to monitor the activity of specific signaling pathways that are modulated by the compound.

By combining these computational, biochemical, and cell-based strategies, a comprehensive understanding of the molecular targets and mechanisms of action of novel azetidine-based bioactive compounds like this compound can be achieved.

Advanced Analytical and Methodological Approaches in 3 6 Fluoronaphthalen 1 Yl Azetidine Research

Application of Advanced Spectroscopic Techniques for Stereochemical and Structural Elucidation

The definitive identification and structural confirmation of 3-(6-Fluoronaphthalen-1-yl)azetidine rely on a suite of advanced spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic arrangement, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their immediate electronic environment. For this compound, the spectrum would show distinct signals for the protons on the azetidine (B1206935) ring and the aromatic protons on the fluoronaphthalene core. The coupling patterns (splitting of signals) would help establish the connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. The spectrum would display separate signals for the sp³-hybridized carbons of the azetidine ring and the sp²-hybridized carbons of the naphthalene (B1677914) system. organicchemistrydata.org The chemical shifts offer clues about the electronic environment of each carbon.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. biophysics.org It provides a direct confirmation of the fluorine's presence and its chemical environment. Fluorine NMR spectra are characterized by a wide range of chemical shifts and are highly sensitive to subtle structural changes, making this technique invaluable for confirming the identity of fluorinated compounds. icpms.cznih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connectivity within the molecule. COSY identifies proton-proton couplings, while HMBC reveals correlations between protons and carbons over two or three bonds. nih.govbeilstein-journals.org These experiments are crucial for unambiguously assigning which atom is which and confirming that the azetidine ring is attached to the C1 position of the fluoronaphthalene moiety.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula C₁₃H₁₂FN. govinfo.gov Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Hypothetical NMR Data for this compound (Note: This table is illustrative, as specific experimental data is not publicly available.)

TechniqueExpected Chemical Shift (δ) / m/zInferred Structural Fragment
¹H NMR~3.5-4.5 ppmAzetidine ring protons (CH₂, CH)
¹H NMR~7.0-8.5 ppmFluoronaphthalene aromatic protons
¹³C NMR~40-60 ppmAzetidine ring carbons
¹³C NMR~110-140 ppmFluoronaphthalene aromatic carbons
¹⁹F NMR~ -110 to -125 ppmAryl-Fluorine (Ar-F)
HRMS (ESI-TOF)[M+H]⁺ ~202.1027Corresponds to formula C₁₃H₁₃FN⁺

Integration of Chemoinformatics and Computational Screening for Derivative Discovery

Chemoinformatics and computational modeling are essential for accelerating the discovery of new molecules based on a lead scaffold like this compound. These in silico methods allow researchers to design and evaluate virtual compounds before committing resources to their synthesis. thescience.devmit.edu

The process typically involves:

Virtual Library Generation: A large, diverse library of virtual derivatives is created by computationally adding or modifying functional groups at various positions on the this compound core. For example, substitutions could be explored on the azetidine nitrogen or at other positions on the naphthalene ring.

Computational Screening: This virtual library is then screened for desired properties using computational algorithms. This can include:

Molecular Docking: Simulating how well each derivative binds to a specific biological target (e.g., a receptor or enzyme).

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the virtual compounds. This is critical when developing compounds for specific applications, such as those targeting the central nervous system (CNS). nih.gov

Physicochemical Property Calculation: Estimating properties like solubility, lipophilicity (LogP), and pKa, which influence a compound's behavior. researchgate.net

This computational pre-screening helps prioritize a smaller, more promising set of derivatives for actual synthesis and laboratory testing, saving significant time and resources. mit.edu

Example of a Virtual Derivative Library for Screening

Parent ScaffoldModification SiteExample Substituent (R)Resulting Derivative Name
This compoundAzetidine N-1-CH₃ (Methyl)1-Methyl-3-(6-fluoronaphthalen-1-yl)azetidine
This compoundAzetidine N-1-C(O)CH₃ (Acetyl)1-Acetyl-3-(6-fluoronaphthalen-1-yl)azetidine
This compoundNaphthalene C-4-OCH₃ (Methoxy)3-(4-Methoxy-6-fluoronaphthalen-1-yl)azetidine
This compoundNaphthalene C-4-Cl (Chloro)3-(4-Chloro-6-fluoronaphthalen-1-yl)azetidine

Flow Chemistry and Automated Synthesis for Scalable Production and Library Generation

For the efficient and scalable synthesis of this compound and its derivatives, modern techniques like flow chemistry and automated synthesis are increasingly employed.

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in traditional batch flasks. This approach offers several advantages:

Scalability: Production can be easily scaled up by running the system for a longer duration.

Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or unstable intermediates.

Control: Precise control over reaction parameters like temperature, pressure, and reaction time leads to higher consistency and yields.

Integration: Multiple reaction and purification steps can be linked together into a single, continuous process.

Automated Synthesis platforms, often integrated with flow chemistry systems, enable the rapid production of many different compounds in parallel. chemrxiv.org These systems use robotics to handle reagents and perform reactions, allowing for the creation of large compound libraries for high-throughput screening. A simple, modular, and programmable approach is key for enabling the parallel synthesis of diverse azetidines. chemrxiv.orgnih.govresearchgate.net This methodology is particularly powerful when combined with the insights from chemoinformatic screening, allowing for the rapid synthesis of the most promising candidates identified computationally.

Hypothetical Flow Synthesis Scheme

ModuleProcessDescription
1: Reagent FeedPumpingSolutions of starting materials (e.g., a protected azetidine precursor and a fluoronaphthalene derivative) are pumped from reservoirs.
2: Mixing & ReactionT-Mixer & Heated Reactor CoilReagents are mixed and flow through a heated coil reactor to facilitate the key bond-forming reaction (e.g., a cross-coupling reaction).
3: In-line QuenchingQuenching StreamA quenching solution is added to stop the reaction.
4: DeprotectionAcidic/Basic Reactor ColumnThe stream passes through a solid-supported acid or base to remove any protecting groups from the azetidine nitrogen.
5: PurificationLiquid-Liquid Extraction / ChromatographyAn automated separation module purifies the product stream to isolate the target compound.
6: CollectionFraction CollectorThe purified this compound is collected.

Future Directions and Research Outlook for 3 6 Fluoronaphthalen 1 Yl Azetidine

Development of Next-Generation Synthetic Methodologies

The future development of 3-(6-Fluoronaphthalen-1-yl)azetidine and its analogs will heavily rely on the establishment of efficient and versatile synthetic routes. Key areas of focus would include the late-stage fluorination of naphthalene (B1677914) precursors and the efficient coupling of the azetidine (B1206935) moiety. Researchers may explore novel catalytic methods to achieve regioselective C-H fluorination on the naphthalene ring system, offering a more direct and atom-economical approach compared to traditional methods that often require multi-step syntheses. Furthermore, the development of robust cross-coupling reactions will be crucial for forging the carbon-nitrogen bond between the naphthalene and azetidine rings, potentially employing advanced palladium or copper-catalyzed methodologies.

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

Once a viable synthetic pathway is established, the rational design of novel derivatives can commence. This would involve systematic modifications of the this compound scaffold to explore the structure-activity relationship (SAR). For instance, the position of the fluorine atom on the naphthalene ring could be varied to probe its influence on target binding and metabolic stability. Additionally, the azetidine ring could be substituted at various positions to introduce new functionalities that could interact with specific biological targets. The overarching goal of these modifications would be to enhance the potency of the compounds against a chosen biological target while simultaneously improving selectivity over other related targets to minimize potential off-target effects.

Exploration of New Biological Targets and Therapeutic Applications

Given the lack of specific biological data, a crucial future direction will be the screening of this compound and its derivatives against a wide array of biological targets. The fluorinated naphthalene motif is present in compounds with diverse activities, including kinase inhibitors and anti-infective agents. Therefore, initial screening campaigns could focus on panels of kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases. The discovery of a "hit" compound against a particular target would then open up a new therapeutic area for this chemical scaffold, prompting further optimization and preclinical development.

Synergistic Approaches Combining Synthesis, Computational Modeling, and Biological Evaluation

A modern and efficient approach to advancing the research on this compound would involve a synergistic combination of synthetic chemistry, computational modeling, and biological evaluation. nih.gov Computational tools, such as molecular docking and quantum mechanics calculations, could be employed to predict the binding modes of designed derivatives to potential biological targets, helping to prioritize synthetic efforts. nih.gov The synthesized compounds would then be subjected to rigorous biological testing to validate the computational predictions and provide empirical data for the next round of design. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and would be instrumental in unlocking the therapeutic potential of this novel chemical entity. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 3-(6-Fluoronaphthalen-1-yl)azetidine, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. A validated method includes the use of azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) coupled with fluoronaphthalene moieties via Lewis acid-catalyzed reactions. For instance, highlights that azetidine rings can undergo nucleophilic substitution with halogenated aromatic systems under catalytic conditions (e.g., AlCl₃ or BF₃·Et₂O). Optimizing reaction conditions involves:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in fluoronaphthalene coupling .
    further emphasizes substituent effects; electron-donating groups on the azetidine precursor increase cyclization efficiency, while bulky substituents may require prolonged reaction times .

Advanced: How does the choice of catalyst influence the enantioselective synthesis of this compound, and what computational methods are used to predict selectivity?

Answer:
Chiral phosphoric acids (CPAs) are critical for enantioselective synthesis. demonstrates that CPAs activate azetidine intermediates via dual hydrogen-bonding interactions, favoring specific tautomeric forms (e.g., thione vs. thiol) to achieve >90% enantiomeric excess (ee). Computational studies (DFT calculations) model transition states to predict selectivity:

  • Mode A activation : The azetidine nitrogen and thione group form a low-energy transition state, favoring the desired enantiomer.
  • Steric effects : Bulky substituents (e.g., adamantyl groups) on the CPA enhance stereochemical control by restricting rotational freedom .
    Methodologically, reaction optimization involves screening CPA scaffolds and validating predictions with kinetic isotope effect (KIE) studies.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–C bond precision ±0.004 Å) as shown in for naphthalene-containing analogs .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environment shifts (δ ~ -110 to -120 ppm for aromatic fluorine), while ¹H-¹³C HMBC confirms azetidine ring connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₃FN₂).

Advanced: What strategies can resolve contradictions in reaction outcomes when varying substituents on the azetidine ring during derivatization?

Answer:
Substituent effects often lead to conflicting results. provides a framework for systematic analysis:

  • Electron-donating groups (EDGs) : Methoxy groups at the meta position (R1) enhance cyclization (e.g., 3:1 azetidine:pyrrolidine ratio), whereas para-EDGs inhibit reactivity due to steric hindrance.
  • Steric bulk : Bulky R2 substituents (e.g., benzyl) favor azetidine formation over pyrrolidine by reducing ring strain.
    Contradictions are resolved via:
    • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (azetidine), while higher temperatures shift equilibria.
    • Computational modeling : Predicts steric and electronic barriers using molecular dynamics simulations .

Advanced: How does this compound modulate oxidative stress and mitochondrial dysfunction in cellular models, and what signaling pathways are involved?

Answer:
and highlight related azetidine derivatives (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) that attenuate oxidative stress via:

  • ROS scavenging : Reduces mitochondrial superoxide levels by 40–60% in SH-SY5Y cells.
  • NLRP3 inflammasome inhibition : Suppresses caspase-1 activation and IL-1β secretion by downregulating TLR4/MyD88/NF-κB signaling.
    Methodologically, studies employ:
    • Fluorescent probes (e.g., MitoSOX) to quantify mitochondrial ROS.
    • Western blotting to assess NLRP3, ASC, and pro-IL-1β expression.
    • siRNA knockdown to validate pathway specificity (e.g., NLRP3 or CTSB) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:
Stability is influenced by:

  • Moisture sensitivity : Azetidine rings are prone to hydrolysis; anhydrous storage (e.g., molecular sieves) is critical.
  • Light exposure : Fluoronaphthalene moieties may photodegrade; use amber vials.
  • Temperature : Long-term storage at -20°C in inert atmospheres (N₂ or Ar) prevents oxidation.
    notes that azetidine derivatives require strict pH control (pH 6–8) to avoid ring-opening reactions .

Advanced: How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

Answer:
Computational approaches include:

  • Docking studies : Predict binding affinities to targets like NLRP3 (PDB ID: 6NPY) or mitochondrial complexes.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values.
  • MD simulations : Assess membrane permeability by calculating logP and polar surface area (PSA).
    and validate these methods by linking CPA catalyst design to enantioselectivity and bioactivity .

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